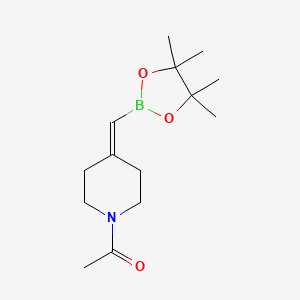![molecular formula C8H13F2N B15227507 (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine: is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7th position of the bicyclo[410]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[4.1.0]heptane derivative.
Fluorination: Introduction of fluorine atoms at the 7th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkoxides, or other nucleophiles.
Major Products:
Oxidation Products: Ketones, oxides.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties, including as a scaffold for drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Chemical Manufacturing: Used as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism by which (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)amine: Similar structure but without the methylene bridge.
Uniqueness:
Structural Features: The presence of both fluorine atoms and the methanamine group makes (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine unique compared to its analogs.
Propiedades
Fórmula molecular |
C8H13F2N |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-2-1-5(4-11)3-7(6)8/h5-7H,1-4,11H2 |
Clave InChI |
CGMSUEJEXOQAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2(F)F)CC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
![2-(5,6-Dimethyl-4-oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B15227431.png)





![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)


![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)

